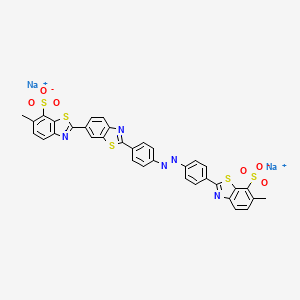![molecular formula C29H46N2O2 B14412214 N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide CAS No. 86583-08-6](/img/structure/B14412214.png)
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the direct radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale chemical reactions under controlled conditions. These processes may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core can interact with biological membranes, altering their properties and affecting the function of membrane-bound proteins. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a carboxyl group.
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide is unique due to its extended carbon chain and dual adamantane cores, which impart distinct physical and chemical properties. This structure enhances its stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
86583-08-6 |
|---|---|
Molecular Formula |
C29H46N2O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C29H46N2O2/c32-26(28-14-20-8-21(15-28)10-22(9-20)16-28)30-6-4-2-1-3-5-7-31-27(33)29-17-23-11-24(18-29)13-25(12-23)19-29/h20-25H,1-19H2,(H,30,32)(H,31,33) |
InChI Key |
VMZXRSOHZHQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCCCCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)


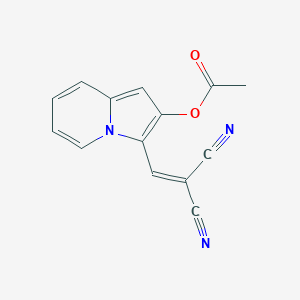
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
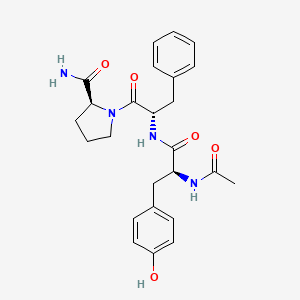
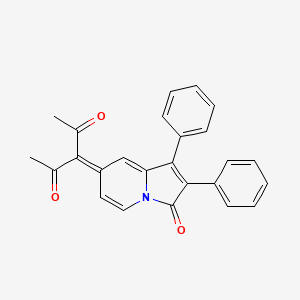
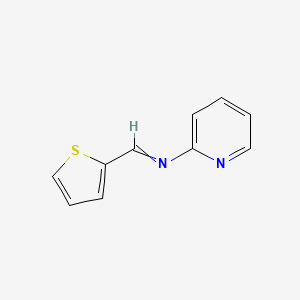
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
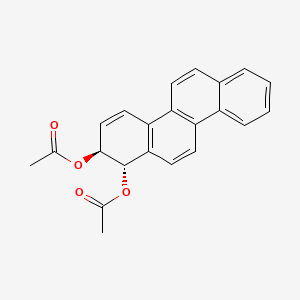
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
